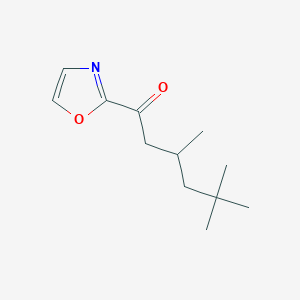

2-(3,5,5-Trimethylhexanoyl)oxazole

Beschreibung

Historical Context and Evolution of Oxazole (B20620) Chemistry

The study of oxazole chemistry has a rich history, dating back to the early 20th century. The parent compound, oxazole, was first synthesized in 1917, marking the beginning of extensive research into this class of heterocyclic compounds. rsc.org Over the decades, the significance of oxazoles has grown substantially, with their derivatives being identified in numerous natural products and pharmaceuticals. The development of novel synthetic methods has been a continuous effort in the field, allowing for the creation of a wide array of substituted oxazoles with diverse applications. nih.gov The chemistry of oxazoles is a dynamic area of research, driven by the quest for new therapeutic agents, functional materials, and efficient synthetic methodologies. nih.gov

Oxazole Ring System: Fundamental Structural and Electronic Considerations

The oxazole ring is a five-membered heterocycle containing one oxygen atom and one nitrogen atom at the 1- and 3-positions, respectively. cutm.ac.in This arrangement confers aromatic character to the ring, although it is less aromatic than its sulfur-containing analog, thiazole. wikipedia.org The oxazole ring is a planar system, and its electronic structure is influenced by the electronegativity of the heteroatoms. The nitrogen atom possesses pyridine-like characteristics, being somewhat basic, while the oxygen atom has furan-like properties. thegoodscentscompany.com

The reactivity of the oxazole ring is a direct consequence of its electronic distribution. The C2 position, situated between the two heteroatoms, is the most electron-deficient and therefore susceptible to deprotonation and nucleophilic attack, especially if a leaving group is present. cutm.ac.inwikipedia.org Conversely, electrophilic substitution reactions are less common and typically occur at the C5 position, often requiring the presence of electron-donating groups on the ring. wikipedia.org The oxazole ring can also participate as a diene in Diels-Alder reactions, a feature that has been exploited in the synthesis of pyridines. wikipedia.org

Role of 2-Acyl Oxazole Motifs in Synthetic Chemistry

The 2-acyl oxazole motif, where an acyl group is attached to the C2 position of the oxazole ring, is a valuable functional group in organic synthesis. These compounds serve as important intermediates in the construction of more complex molecules. The ketone functionality of the acyl group can undergo a variety of transformations, while the oxazole ring itself can be a stable platform or a reactive partner in further synthetic steps.

2-Acyl oxazoles can be prepared through several synthetic routes. One common approach involves the oxidation of 2-alkyl oxazoles. Another strategy is the acylation of a 2-metallo-oxazole species. The reactivity of the acyl group allows for the introduction of diverse functionalities. For instance, reduction of the ketone can yield the corresponding alcohol, and reaction with organometallic reagents can lead to the formation of tertiary alcohols. Furthermore, the oxazole ring in these motifs can act as a directing group or be involved in cyclization reactions to form more elaborate heterocyclic systems.

While specific research on 2-(3,5,5-Trimethylhexanoyl)oxazole is not extensively documented in publicly available literature, its chemical identity is established.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 898759-41-6 |

| Molecular Formula | C12H19NO2 |

| Molecular Weight | 209.29 g/mol |

| Predicted Boiling Point | 267.6 ± 50.0 °C chemicalbook.com |

| Predicted Density | 1.230 ± 0.06 g/cm³ chemicalbook.com |

| Predicted pKa | -2.07 ± 0.10 chemicalbook.com |

Note: The boiling point, density, and pKa values are predicted based on computational models and have not been experimentally verified in the available literature. chemicalbook.com

The synthesis of 2-alkyl-substituted oxazoles can generally be achieved through the aromatization of the corresponding 2-substituted oxazolines, which are accessible via the cyclocondensation of carboxylic acids or nitriles with 2-aminoethanol. sciencemadness.org Another classical method that could be adapted for the synthesis of such compounds is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone. cutm.ac.in

The presence of the bulky and branched 3,5,5-trimethylhexanoyl group is expected to influence the steric environment around the oxazole ring, which could affect its reactivity in subsequent chemical transformations.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5,5-trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-9(8-12(2,3)4)7-10(14)11-13-5-6-15-11/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTYHIAFQPYQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=NC=CO1)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642064, DTXSID101271360 | |

| Record name | 3,5,5-Trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017083-38-3, 898759-41-6 | |

| Record name | 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017083-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,5-Trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Computational Insights into 2 3,5,5 Trimethylhexanoyl Oxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is the cornerstone for determining the precise three-dimensional structure of organic molecules. For 2-(3,5,5-trimethylhexanoyl)oxazole, this would involve the assignment of chemical shifts and coupling constants for each proton and carbon atom. This data would confirm the connectivity of the 3,5,5-trimethylhexanoyl group to the C2 position of the oxazole (B20620) ring and detail the specific environment of each nucleus. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would further map out the intricate network of proton-proton and proton-carbon correlations, providing unambiguous structural confirmation. Unfortunately, specific ¹H and ¹³C NMR data for this compound are not available in the surveyed literature.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the unequivocal confirmation of its molecular formula, C12H19NO2. rsc.org Furthermore, analysis of the fragmentation pattern in the mass spectrum would offer valuable insights into the compound's structure, revealing characteristic cleavages of the acyl group and the oxazole ring. This empirical data is currently not documented in public databases.

Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ketone, C=N stretching of the oxazole ring, and C-O-C stretching vibrations. UV/Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly those involving the π-electron system of the oxazole ring conjugated with the carbonyl group. The position of the absorption maximum (λmax) would be indicative of the extent of conjugation. Regrettably, specific IR and UV/Vis spectra for this compound could not be located.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study species with unpaired electrons, such as radicals. In the context of 2-acyl oxazoles, EPR could be employed to detect and characterize any radical intermediates that may form during certain chemical reactions or under specific conditions, such as exposure to UV light or reaction with radical initiators. Such studies could provide valuable information on reaction mechanisms. There are currently no published EPR studies involving this compound.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable in modern chemical research for predicting and understanding the properties of molecules.

Elucidation of Electronic Structure and Reactivity

DFT calculations could provide a detailed picture of the electronic structure of this compound. This would include the shapes and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. The calculated electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to nucleophilic and electrophilic attack. While general DFT studies on oxazole derivatives exist, specific computational data for this compound is absent from the literature.

Mechanistic Pathway Calculations for Transformations of 2-Acyl Oxazoles

DFT can also be used to model reaction mechanisms, calculating the energies of reactants, transition states, and products. This allows for the elucidation of the most likely pathways for chemical transformations of 2-acyl oxazoles. Such studies could investigate, for example, the mechanism of nucleophilic addition to the carbonyl group or reactions involving the oxazole ring. These computational explorations would provide fundamental insights into the reactivity of this class of compounds. However, no specific mechanistic calculations for transformations involving this compound have been reported.

Applications of 2 3,5,5 Trimethylhexanoyl Oxazole in Complex Molecule Synthesis and Advanced Materials

Strategic Building Block in Total Synthesis Endeavors

The utility of the oxazole (B20620) moiety as a linchpin in the total synthesis of complex natural products is well-documented. The oxazole ring can serve as a stable surrogate for a variety of functional groups, including amides and carboxylic acids, and can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The 2-acyl-substituted oxazoles, in particular, are activated for nucleophilic attack at the carbonyl carbon, making them valuable precursors for the construction of larger molecular frameworks.

While no total syntheses explicitly employing 2-(3,5,5-trimethylhexanoyl)oxazole have been reported, the general strategy of using 2-acyloxazoles is evident in the synthesis of complex marine natural products like Diazonamide A. capes.gov.brrsc.orgnih.govprinceton.edu In these syntheses, oxazole derivatives are utilized as key intermediates to construct intricate biaryl linkages, a common feature in many bioactive compounds. capes.gov.brnih.gov The synthesis often involves the coupling of an oxazole-containing fragment with another aromatic system, showcasing the robustness of the oxazole ring under various reaction conditions.

The 3,5,5-trimethylhexanoyl group in this compound would introduce significant steric bulk. This feature could be strategically employed to influence the stereochemical outcome of reactions at or near the oxazole ring. For instance, in a metal-catalyzed cross-coupling reaction, the bulky acyl group could direct the approach of the catalyst or incoming reactant, potentially leading to high levels of diastereoselectivity. Furthermore, the lipophilic nature of the trimethylhexane chain could enhance solubility in nonpolar organic solvents, facilitating reactions in such media.

A hypothetical application in total synthesis is presented in the table below, illustrating how the structural features of this compound could be leveraged.

| Synthetic Step | Role of this compound | Potential Advantage |

| Asymmetric Aldol (B89426) Addition | The carbonyl group of the acyl moiety can act as an electrophile. | The bulky 3,5,5-trimethylhexanoyl group could influence the facial selectivity of the nucleophilic attack, leading to a specific stereoisomer. |

| Cross-Coupling Reactions (e.g., Suzuki, Stille) | The oxazole ring can be functionalized and used as a coupling partner. | The steric hindrance of the side chain may favor the formation of specific atropisomers in biaryl coupling. |

| Precursor to a chiral alcohol | Reduction of the ketone in the acyl group. | The resulting secondary alcohol could be used as a handle for further functionalization or to induce chirality in subsequent steps. |

Late-Stage Functionalization of Complex Substrates

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the modification of a complex molecule at a late step in its synthesis. researchgate.netnih.gov This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR). 2-Acyloxazoles can be valuable reagents in LSF due to the reactivity of the acyl group.

While there is no specific data on the use of this compound in LSF, the general principles of 2-acyloxazole chemistry suggest its potential. The carbonyl group can be a target for various transformations, including reduction, addition of organometallic reagents, or conversion to other functional groups. The introduction of the bulky and lipophilic 3,5,5-trimethylhexanoyl group onto a complex substrate could significantly alter its pharmacological properties. For example, increased lipophilicity can enhance membrane permeability and bioavailability.

The table below outlines potential LSF reactions where a 2-oxazolyl moiety on a complex substrate could be acylated with 3,5,5-trimethylhexanoyl chloride to introduce the desired group.

| LSF Reaction | Substrate | Reagent | Potential Outcome |

| Friedel-Crafts Acylation | An electron-rich aromatic or heteroaromatic core of a drug molecule. | 3,5,5-Trimethylhexanoyl chloride with a Lewis acid catalyst. | Introduction of the bulky acyl group to modify the steric and electronic properties of the parent molecule. |

| Grignard Addition to an oxazole-2-carboxaldehyde | A complex molecule containing an oxazole-2-carboxaldehyde functionality. | 3,5,5-Trimethylhexylmagnesium bromide. | Formation of a secondary alcohol with a bulky substituent, potentially creating a new chiral center. |

Precursors for Polyoxazole-Based Structures

Polyoxazoles are a class of polymers that contain repeating oxazole units in their backbone. These materials are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them attractive for applications in high-performance plastics, films, and fibers. beilstein-journals.org The synthesis of polyoxazoles often involves the polymerization of monomers containing pre-formed oxazole rings or the in-situ formation of the oxazole ring during the polymerization process. researchgate.net

A bifunctional monomer derived from this compound could potentially be used to synthesize novel polyoxazoles. For instance, if the trimethylhexanoyl chain were functionalized with a polymerizable group (e.g., a vinyl group or a second oxazole), it could undergo polymerization to form a polymer with the 2-oxazole moiety as a pendant group or integrated into the main chain. The bulky 3,5,5-trimethylhexanoyl side chain would likely impact the polymer's morphology and properties, potentially leading to materials with low crystallinity and good solubility in organic solvents.

The following table summarizes potential research findings related to the use of oxazole derivatives as precursors for polymers.

| Monomer Type | Polymerization Method | Potential Polymer Properties | Relevant Research Finding |

| Bis-oxazole monomer | Polycondensation | High thermal stability, rigid-rod like structure. | Oligomeric and polymeric precursors of polyoxazoles have been developed for applications such as heat-resistant coatings. beilstein-journals.org |

| Oxazole-containing diacid or diamine | Polyamide or Polyimide synthesis | Enhanced solubility and processability due to the flexible acyl side chain. | The incorporation of heterocyclic units into polymer backbones is a known strategy to modify polymer properties. |

Future Directions and Emerging Research Avenues for 2 Acyl Oxazole Chemistry

Development of Novel Asymmetric Synthesis Methods

The creation of single-enantiomer chiral molecules is a critical objective in modern chemistry, with significant implications for the pharmaceutical and agrochemical sectors. Consequently, a major research focus is the development of new methods for the asymmetric synthesis of 2-acyl oxazoles, which aims to control the precise three-dimensional arrangement of atoms.

A key strategy is the use of chiral catalysts. While traditional methods often produce a mixture of stereoisomers, asymmetric catalysis enables the selective formation of a desired enantiomer. For instance, studies have shown that chiral oxazoline (B21484) derivatives can be synthesized using one-pot methods involving asymmetric aldol (B89426) addition reactions. nih.gov These reactions can yield products with pronounced enantioselective activities, where one enantiomer demonstrates significantly higher biological activity than the other. nih.gov The principles of asymmetric synthesis are well-established, and its application to new classes of molecules represents a significant and growing area of research. kashanu.ac.ir The goal is to develop methods that provide high enantiomeric purity, which is crucial for the efficacy and safety of many biologically active compounds. kashanu.ac.ir

Organocatalysis, which employs small, metal-free organic molecules as catalysts, presents another promising frontier. This approach is often more environmentally friendly and less sensitive to air and moisture compared to metal-based catalysis. The development of these novel catalytic systems is crucial for producing enantiomerically pure 2-acyl oxazoles for various applications.

Exploration of Bio-Inspired Catalysis for Selective Transformations

Nature offers a masterclass in chemical selectivity and efficiency through enzymes. The field of bio-inspired catalysis aims to emulate these natural systems to achieve unparalleled precision in chemical reactions. Researchers are investigating the use of enzyme-mimicking systems and engineered enzymes to perform selective transformations on the 2-acyl oxazole (B20620) scaffold.

This approach could lead to highly site-selective and enantioselective modifications that are difficult to achieve with conventional chemical methods. While the direct enzymatic synthesis of a complex molecule like 2-(3,5,5-Trimethylhexanoyl)oxazole remains a long-term objective, the principles of biocatalysis are being applied to synthesize key building blocks. This includes using enzymes for the selective synthesis of chiral precursors that can then be incorporated into the final oxazole structure. The inherent properties of oxazole derivatives make them suitable candidates for the development of novel compounds with significant biological activities. researchgate.net

Integration with Flow Chemistry for Scalable Synthesis

Flow chemistry, where reactions are conducted in a continuous stream rather than in batches, offers significant advantages for chemical manufacturing. This technology provides enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.com The integration of flow chemistry into the synthesis of 2-acyl oxazoles is a key area of development for efficient and scalable production. uc.pt

Table 1: Comparison of Batch vs. Flow Chemistry for Heterocycle Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Scalability | Often challenging | Readily scalable |

| Safety | Higher risk with exothermic reactions | Enhanced safety, better heat dissipation |

| Control | Less precise control over parameters | Precise control of temperature, pressure, time |

| Efficiency | Can be time-consuming with intermediate isolation | Higher throughput, potential for telescoped reactions |

| Reproducibility | Can vary between batches | High reproducibility |

This table provides a generalized comparison based on principles of batch and flow chemistry.

Design of Novel Acyl Oxazole-Based Reagents

Beyond their role as synthetic targets, 2-acyl oxazoles are being developed as versatile reagents in their own right. The oxazole ring can function as a directing group to guide reactions to a specific location on a molecule or act as a leaving group to facilitate certain transformations. nih.gov

Researchers are designing new reagents based on the 2-acyl oxazole scaffold for use in a range of advanced chemical reactions, including C-H activation and cross-coupling. nih.gov By modifying the substituents on the oxazole ring, the reactivity of the acyl group can be fine-tuned, creating tailored reagents for specific synthetic challenges. For example, 2-(halomethyl)-4,5-diaryloxazoles have been shown to be effective and reactive scaffolds for synthetic modifications. nih.gov The development of novel oxazole derivatives is an active area of research, with new compounds being synthesized and evaluated for various biological activities, such as antiproliferative and anti-inflammatory properties. nih.govnih.govnih.gov The versatility of the oxazole nucleus makes it a valuable component in the design of new therapeutic agents and other functional molecules. researchgate.netnih.govijpsonline.com

Q & A

Q. What are the recommended synthetic routes for 2-(3,5,5-Trimethylhexanoyl)oxazole?

A common approach involves coupling 3,5,5-trimethylhexanoyl chloride with an oxazole precursor. For example, refluxing the acyl chloride with a substituted oxazole in anhydrous ethanol or DMSO, followed by purification via crystallization (e.g., water-ethanol mixtures) . Yields can be optimized by controlling reaction time (e.g., 18 hours for similar triazole syntheses) and using catalytic glacial acetic acid .

Q. How should researchers safely handle this compound in the laboratory?

Due to its structural similarity to peroxides and organic acyl derivatives, strict safety protocols are required:

- Use PPE (chemical-resistant gloves, goggles, lab coats) and work in a fume hood .

- Avoid inhalation and skin contact; wash thoroughly after handling .

- Store in sealed containers away from heat sources, as peroxides may decompose exothermically above +10°C .

Q. What analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .

- Differential Scanning Calorimetry (DSC) to assess thermal stability and decomposition thresholds .

- Melting point determination (e.g., 141–143°C for analogous compounds) to verify crystallinity .

Advanced Research Questions

Q. How do concentration and solvent systems influence the thermal stability of this compound?

Thermal stability is concentration-dependent. At ≤52% in diluent type A, the compound is classified under UN 3119 with a self-accelerating decomposition temperature (SADT) of +10°C . Computational models (e.g., QSPR) predict SADT based on molecular descriptors like branching and oxygen content . Experimental validation using DSC is recommended to avoid discrepancies between predicted and observed stability .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic acyl substitutions?

Density Functional Theory (DFT) calculations can map electron density around the carbonyl group, identifying susceptibility to nucleophilic attack. Molecular docking studies (e.g., with serine hydrolases) may reveal binding interactions relevant to biological activity . For accurate results, optimize computational parameters using crystallographic data from analogous oxazole derivatives .

Q. How can contradictory reports on the biological activity of oxazole derivatives be reconciled?

Discrepancies often arise from structural variations (e.g., substituent electronegativity, steric effects). For example:

- Antimicrobial activity : Bromomethyl and chlorophenyl groups enhance efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), while methyl groups may reduce polarity and bioavailability .

- Cytotoxicity : Compare IC₅₀ values across cell lines and validate assays (e.g., MTT vs. ATP-luminescence) to control for false positives .

Data Contradiction Analysis

Q. Why do hazard classifications for this compound derivatives vary across regulatory frameworks?

The IMDG Code classifies the compound as a Category 8 (corrosive) and 6.1 (toxic) hazard at ≥52% concentration, while lower concentrations (≤38%) may require less stringent packaging . These thresholds reflect differences in test methodologies (e.g., OECD vs. GHS criteria). Researchers must consult jurisdiction-specific guidelines for compliance .

Methodological Recommendations

- Synthesis Optimization : Screen solvents (DMSO, ethanol) and catalysts (e.g., acetic acid) to improve yields beyond 65% .

- Stability Testing : Conduct isothermal calorimetry to monitor decomposition kinetics under varying humidity and temperature .

- Biological Assays : Use standardized protocols (CLSI guidelines) for antimicrobial testing to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.